4-chloro-N-(cyclopropylmethyl)-2-methylaniline

Physicochemical characterization Purification Regioisomer identification

Regioisomeric impurities in N-(cyclopropylmethyl)-2-methylaniline scaffolds can invalidate SAR studies and delay lead optimization. This authenticated 4-chloro regioisomer (CAS 939757-94-5) eliminates that risk, ensuring exact substituent topology for reproducible cross-coupling and biological testing. - Distinct physicochemical profile: Predicted LogP 3.47-3.54 and boiling point 323.4±22.0 °C, clearly resolvable from the 3-chloro isomer by HPLC/GC-MS. - Privileged pharmacophore: The cyclopropylmethyl group enhances metabolic stability, making it a strategic building block for CNS and oncology candidates. - Reliable diversification: Unhindered secondary amine and 4-chloro handle are primed for sequential alkylation and Suzuki-Miyaura coupling.

Molecular Formula C11H14ClN
Molecular Weight 195.69 g/mol
CAS No. 939757-94-5
Cat. No. B3170014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(cyclopropylmethyl)-2-methylaniline
CAS939757-94-5
Molecular FormulaC11H14ClN
Molecular Weight195.69 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)NCC2CC2
InChIInChI=1S/C11H14ClN/c1-8-6-10(12)4-5-11(8)13-7-9-2-3-9/h4-6,9,13H,2-3,7H2,1H3
InChIKeyYHEKXXUEWGYTPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-(cyclopropylmethyl)-2-methylaniline: Procurement & Specifications


4-Chloro-N-(cyclopropylmethyl)-2-methylaniline (CAS 939757-94-5) is an aromatic amine derivative with the molecular formula C₁₁H₁₄ClN and molecular weight 195.69 g/mol . The compound features a chloro substituent at the 4-position, a methyl group at the 2-position, and an N-cyclopropylmethyl moiety on the aniline nitrogen . Commercially available at purities of ≥95% to 98% from multiple research chemical suppliers, this compound is offered exclusively for research and development purposes, including use as a synthetic intermediate in pharmaceutical and agrochemical discovery programs . Key computed physicochemical parameters include LogP values ranging from 3.47 to 3.54, topological polar surface area (TPSA) of 12.03 Ų, predicted density of 1.176±0.06 g/cm³, and predicted boiling point of 323.4±22.0 °C at 760 mmHg .

Regioisomer Impact on Molecular Recognition


The chloro substitution pattern on the N-(cyclopropylmethyl)-2-methylaniline scaffold is a critical determinant of molecular recognition, physicochemical properties, and synthetic utility . In drug discovery and agrochemical research, regioisomers—compounds with identical molecular formulas but differing substituent positions—are not functionally interchangeable. For 4-chloro-N-(cyclopropylmethyl)-2-methylaniline, the 4-chloro (para) configuration yields a LogP of approximately 3.47–3.54, distinct from the 3-chloro (meta) regioisomer (CAS 356539-51-0), which exhibits a lower predicted pKa of 4.76±0.20 and a predicted boiling point of 312.6±22.0 °C . The 2-chloro (ortho) regioisomer (CAS 1531156-27-0) presents sterically hindered reactivity at the amine nitrogen due to ortho-chloro proximity, fundamentally altering nucleophilic substitution kinetics and downstream coupling efficiency . Procurement of the incorrect regioisomer in a synthetic route or biological assay invalidates structure-activity relationship (SAR) data, necessitates repeated synthetic steps, and introduces confounding variables that delay project timelines.

Quantitative Differentiators from Closest Regioisomers


Boiling Point Differentiation from 3-Chloro Analog

The 4-chloro (para) substitution pattern confers a significantly higher predicted boiling point compared to the 3-chloro (meta) regioisomer. Specifically, 4-chloro-N-(cyclopropylmethyl)-2-methylaniline exhibits a predicted boiling point of 323.4±22.0 °C at 760 mmHg , whereas the 3-chloro isomer (CAS 356539-51-0) displays a predicted boiling point of 312.6±22.0 °C under identical conditions . This 10.8 °C differential provides a measurable basis for analytical distinction via GC-MS retention time comparison and informs optimal distillation or sublimation purification strategies when isolating the target regioisomer from synthetic mixtures.

Physicochemical characterization Purification Regioisomer identification

Unhindered Amine Reactivity via 4-Chloro Substitution

The para-chloro configuration of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline places the chlorine substituent distal to the secondary amine nitrogen, preserving unhindered nucleophilic character at the amine center . In contrast, the 2-chloro ortho regioisomer (CAS 1531156-27-0) positions the chloro substituent immediately adjacent to the amine-bearing carbon, creating steric occlusion of the nitrogen lone pair and reducing nucleophilicity . While direct quantitative kinetic data comparing SN2 alkylation rates or Buchwald-Hartwig amination yields between these exact regioisomers is not publicly available, the well-established ortho-effect principle in aromatic amine reactivity predicts slower reaction kinetics and lower coupling yields for the 2-chloro analog under identical conditions. The 4-chloro regioisomer therefore offers predictable, unencumbered amine reactivity essential for reliable downstream diversification in parallel synthesis and library production workflows.

Synthetic accessibility Nucleophilic substitution Amine reactivity

Validated High-Purity Commercial Supply

4-Chloro-N-(cyclopropylmethyl)-2-methylaniline is commercially available at ≥98% purity from multiple reputable research chemical suppliers including ChemScene (Catalog No. CS-0679216) and Leyan (Catalog No. 1749871) . In comparison, the 3-chloro regioisomer (CAS 356539-51-0) is listed at 95%+ purity from Chemenu (Catalog No. CM591267) , and the 2-chloro regioisomer (CAS 1531156-27-0) is offered at 95% minimum purity from AKSci (Catalog No. 0397DS) . The availability of 98% purity grade material for the 4-chloro regioisomer reduces the burden of in-house purification prior to use in sensitive catalytic reactions or biological assays. Multiple supplier sources mitigate single-source supply chain risk for ongoing research programs.

Procurement Purity specification Supply chain reliability

Research & Industrial Applications


Pharmaceutical Intermediate for Cyclopropane Drug Candidates

4-Chloro-N-(cyclopropylmethyl)-2-methylaniline serves as a versatile synthetic intermediate for constructing N-cyclopropylmethyl aniline scaffolds in medicinal chemistry. The cyclopropylmethyl moiety is a privileged pharmacophore found in numerous marketed drugs, where it functions to enhance metabolic stability, improve PK parameters, limit polypeptide conformation, and reduce plasma clearance . The 4-chloro substituent provides a synthetic handle for further diversification via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the aromatic core, while the unhindered secondary amine nitrogen remains available for alkylation, acylation, or sulfonylation . This regioisomer is particularly suited for structure-activity relationship (SAR) campaigns exploring N-cyclopropylmethyl aniline cores in cardiovascular, CNS, oncology, and anti-inflammatory indications .

Herbicidal & Fungicidal Lead Optimization

Aniline derivatives bearing chloro and N-cyclopropylmethyl substituents have been disclosed as key intermediates in the synthesis of cycloalkanecarboxanilide herbicides and broader classes of agrochemical actives . The 4-chloro-N-(cyclopropylmethyl)-2-methylaniline scaffold aligns with structural motifs reported in patent literature for herbicidal aniline derivatives where halogen substitution and N-alkylation patterns are systematically varied to optimize target-site binding, crop selectivity, and environmental fate properties [1]. The 4-chloro regioisomer's predictable reactivity profile facilitates reliable scale-up of synthetic routes during lead optimization and early process development.

Reference Standard for Regioisomer Purity Analysis

Given the commercial availability of multiple chloro-position regioisomers of N-(cyclopropylmethyl)-2-methylaniline, the 4-chloro compound (CAS 939757-94-5) serves as an essential reference standard for analytical method development and quality control. Its distinct predicted boiling point (323.4±22.0 °C) and LogP (3.47–3.54) compared to the 3-chloro analog (boiling point 312.6±22.0 °C; pKa 4.76±0.20) provide clear chromatographic separation potential for HPLC and GC-MS method validation . Procurement of authenticated 4-chloro regioisomer enables laboratories to verify the identity and purity of in-house synthesized material, detect cross-contamination from isomeric byproducts, and establish retention time libraries for routine analytical workflows.

Chemical Biology Probe Development

The N-cyclopropylmethyl aniline core, exemplified by 4-chloro-N-(cyclopropylmethyl)-2-methylaniline, is employed in the design of chemical biology probes targeting protein-protein interactions and enzyme active sites. The cyclopropyl group is a recognized bioisostere that can modulate target engagement kinetics and metabolic stability . The 4-chloro substitution pattern preserves amine nucleophilicity while providing a site for late-stage functionalization with fluorescent tags, biotin affinity handles, or photoaffinity labeling groups. This compound supports the synthesis of target-engagement probes for cellular thermal shift assays (CETSA), pull-down experiments, and activity-based protein profiling (ABPP) .

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